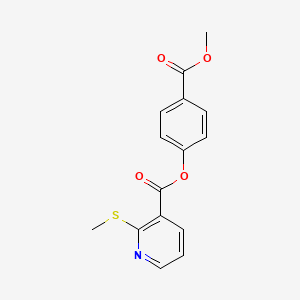

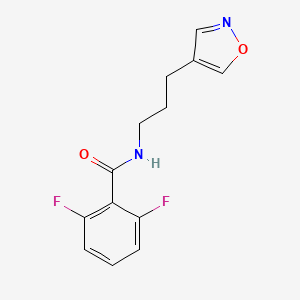

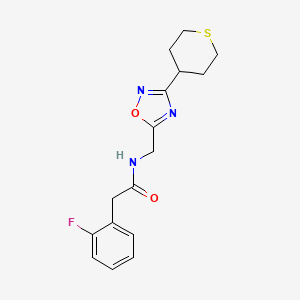

![molecular formula C15H14N2O B2529466 (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-73-9](/img/structure/B2529466.png)

(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic molecule that features an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure consisting of an imidazole ring joined to a pyridine ring. The molecule also contains a methanol functional group attached to the pyridine ring, and a phenyl group substituted at the 2-position of the imidazole ring. This structure is related to various compounds that have been synthesized and studied for their potential biological activities, such as antimicrobial, antimycobacterial, and anxiolytic effects .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, a series of related methanones were synthesized by reacting substituted phenyl-imidazoles with pyridine carboxylic acid derivatives . Another example is the synthesis of tetrazolo[1,5-a]pyrimidinyl phenyl methanones through a three-component condensation under solvent-free conditions . Although the exact synthesis of this compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy . These studies provide detailed information on bond lengths, bond angles, and torsion angles, as well as insights into the electronic properties through molecular electrostatic potential (MEP) maps and frontier molecular orbitals . The crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, revealed a nearly planar imidazo[1,2-a]pyridine moiety and a methanol group nearly perpendicular to this plane .

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2-a]pyridine derivatives can be influenced by the presence of functional groups and substituents on the rings. These compounds can participate in various chemical reactions, including hydrogen bonding and π-π interactions, which can lead to the formation of dimers and higher-order structures in the solid state . The presence of a methanol group may also allow for further chemical modifications, such as esterification or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are often characterized by their molecular descriptors, such as dipole moment, logP (octanol-water partition coefficient), and molecular connectivity indices. These properties are crucial for understanding the compound's behavior in biological systems and can be used to predict antimicrobial activity through QSAR (Quantitative Structure-Activity Relationship) analysis . The presence of a methanol group in this compound would likely affect its solubility and potential for hydrogen bonding, which are important factors in its biological activity and pharmacokinetics.

Applications De Recherche Scientifique

Chemical Synthesis and Toxicant Formation The compound under discussion shares structural similarities with heterocyclic aromatic amines such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which are known for their formation through cooking processes and potential as food toxicants. The synthesis and fate of these compounds involve reactions between specific aldehydes and amines, highlighting the complex interplay between lipid oxidation and Maillard reactions in the formation and mitigation of food-borne toxicants (Zamora & Hidalgo, 2015).

Coordination Chemistry and Biological Activity Studies on related heterocyclic compounds, including pyridine and imidazole derivatives, reveal their significance in coordination chemistry and potential biological activities. These compounds form the basis for developing novel complexes with unique spectroscopic, magnetic, and electrochemical properties, suggesting potential applications in medicinal chemistry and material science (Boča, Jameson, & Linert, 2011).

Analytical Techniques for Carcinogenic Metabolites Research focusing on the analytical detection of PhIP and its metabolites underscores the importance of sensitive and selective methods for assessing exposure to carcinogenic compounds in biological matrices and foodstuffs. Such studies are crucial for understanding the biological effects of heterocyclic amines and the risk they pose to human health (Teunissen et al., 2010).

Pharmacophore Design for Kinase Inhibition The design and synthesis of imidazole-based compounds for inhibiting specific protein kinases, such as the p38α MAP kinase, illustrate the utility of heterocyclic compounds in developing targeted therapies for inflammatory diseases. This research highlights the strategic use of heterocyclic scaffolds to enhance the selectivity and efficacy of pharmacological inhibitors (Scior et al., 2011).

Optoelectronic Materials Development Advancements in the synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic devices demonstrate the role of heterocyclic compounds in creating materials for luminescent elements, photoelectric conversion, and organic light-emitting diodes. This research opens new avenues for the development of high-performance optoelectronic materials with enhanced luminescent and electroluminescent properties (Lipunova et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Propriétés

IUPAC Name |

(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGSWHAQWLEGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)CO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

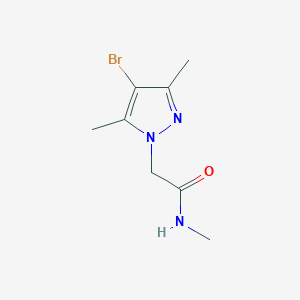

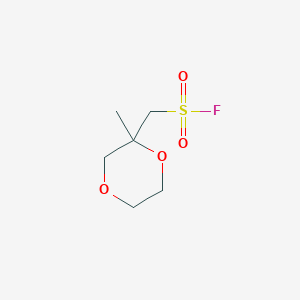

![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)

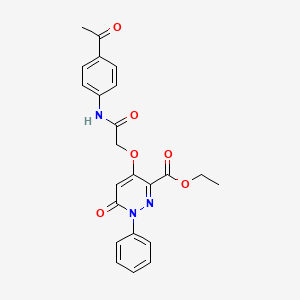

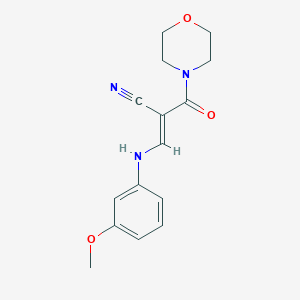

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)

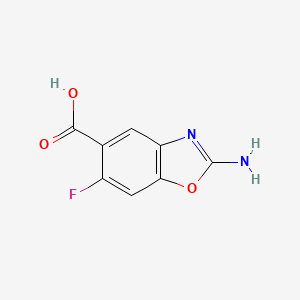

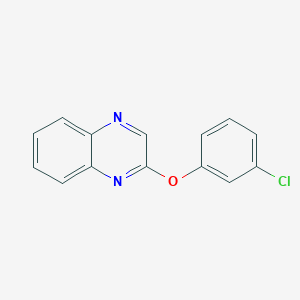

![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)

![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)